molecular formula C12H10O4 B11455481 (3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione CAS No. 61853-41-6

(3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione

Cat. No.: B11455481
CAS No.: 61853-41-6
M. Wt: 218.20 g/mol
InChI Key: IJNACORLSWPDBH-UXBLZVDNSA-N
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Description

(3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione is an organic compound characterized by the presence of a methoxyphenyl group attached to an oxolane-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with oxolane-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The double bond in the methylene group can be reduced to form a saturated compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of (3E)-3-[(4-methoxyphenyl)methyl]oxolane-2,4-dione.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to evaluate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
  • (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

(3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione is unique due to its specific structural features, such as the methoxyphenyl group and the oxolane-2,4-dione core. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61853-41-6

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione

InChI

InChI=1S/C12H10O4/c1-15-9-4-2-8(3-5-9)6-10-11(13)7-16-12(10)14/h2-6H,7H2,1H3/b10-6+

InChI Key

IJNACORLSWPDBH-UXBLZVDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)COC2=O

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)COC2=O

Origin of Product

United States

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